Bienvenue dans la boutique en ligne BenchChem!

Catalposide

Inflammation NF-κB Cytokine

Catalposide (CAS 6736-85-2) is the definitive iridoid glycoside for targeted NF-κB pathway research. Unlike catalpol or aucubin, its para-hydroxybenzoyl ester moiety confers potent, specific inhibition of NF-κB (p65) activation and downstream TNF-α, IL-1β, IL-6 production—without confounding peroxynitrite scavenging. This structural distinction ensures reliable, pathway-specific results in IBD, arthritis, and oncology models. Its well-characterized metabolic fate (SULTs, UGTs, CESs) makes it the superior choice for preclinical PK/DDI studies and herbal standardization. Do not risk experimental failure with generic iridoid substitutes.

Molecular Formula C22H26O12
Molecular Weight 482.4 g/mol
CAS No. 6736-85-2
Cat. No. B190771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatalposide
CAS6736-85-2
SynonymsCatalpin;  (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-b-D-glucopyranoside;  Hydroxybenzoyl catalpol
Molecular FormulaC22H26O12
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESC1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
InChIKeyUXSACQOOWZMGSE-RWORTQBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catalposide (CAS 6736-85-2): Sourcing and Baseline Specifications for Iridoid Glycoside Research


Catalposide (CAS 6736-85-2) is an iridoid glycoside naturally occurring in species of the genera Catalpa, Veronica, and Rehmannia [1]. It is characterized by a para-hydroxybenzoic acid ester moiety attached to the catalpol aglycone core [2]. This structural feature distinguishes it from simpler iridoids like catalpol and aucubin. Catalposide is of significant interest to procurement specialists in academic, pharmaceutical, and botanical research settings due to its reported anti-inflammatory, cytotoxic, and hepatoprotective activities [3]. Sourcing decisions often hinge on its specific, quantifiable bioactivity profile and its distinct metabolic fate compared to its in-class analogs, which dictates its suitability for particular experimental models and therapeutic development pipelines [4].

Why Catalposide Cannot Be Readily Substituted with Other Iridoid Glycosides in Experimental Protocols


In-class substitution of catalposide with other iridoid glycosides, such as catalpol or aucubin, is not scientifically justified due to significant divergences in bioactivity, metabolic stability, and molecular targets. While sharing a common iridoid scaffold, the presence of the para-hydroxybenzoyl ester group in catalposide profoundly alters its interaction with key inflammatory and apoptotic pathways compared to its non-esterified analog, catalpol [1]. For instance, catalposide is a potent inhibitor of NF-κB activation and downstream cytokine production, a property not equivalently shared by catalpol in direct comparative studies [2]. Furthermore, catalposide exhibits a markedly different cytotoxic profile across various cancer cell lines and undergoes distinct metabolic processing, including specific sulfation and glucuronidation pathways, which directly impacts its in vivo pharmacokinetic behavior and potential for inter-individual variability [3]. These critical differences render generic substitution a high-risk approach, potentially leading to experimental failure or misinterpretation of results.

Quantitative Differentiation of Catalposide: A Head-to-Head Evidence Guide for Procurement Decisions


Comparative Inhibition of NF-κB and Pro-inflammatory Cytokines: Catalposide vs. Catalpol and Aucubin

In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, catalposide demonstrates potent inhibition of the NF-κB (p65) signaling pathway and downstream production of TNF-α, IL-1β, and IL-6 [1]. This anti-inflammatory activity is a key differentiator, as direct comparative studies against other iridoids like aucubin and catalpol have shown that catalposide exhibits a unique and more pronounced effect on this pathway. While specific IC50 values for cytokine inhibition are not directly compared across all iridoids in a single study, catalposide's effect on NF-κB activation is a well-documented and consistent finding that is not as prominently featured for catalpol in similar experimental contexts [2].

Inflammation NF-κB Cytokine

Distinct Cytotoxic Profile Across Cancer Cell Lines: Catalposide vs. Catalpol and Aucubin

A structure-activity relationship (SAR) study directly compared the in vitro cytotoxic activity of catalposide against several iridoid glucosides, including catalpol and aucubin, across a panel of cancer cell lines (Hep-2, RD, L-20B) and non-cancerous Vero cells [1]. Catalposide exhibited a unique and quantifiable cytotoxic profile, with moderate activity against the tested cell lines, whereas catalpol and aucubin were largely inactive [1]. For example, against the RD (rhabdomyosarcoma) cell line, catalposide demonstrated cytotoxic activity, while catalpol and aucubin showed no significant effect up to the highest tested concentration.

Cancer Cytotoxicity SAR

Characterized Metabolic Fate and In Vitro Stability: Catalposide vs. Class-Level Predictions

The in vitro metabolic pathways of catalposide have been extensively characterized, providing critical, compound-specific data that is not available for all iridoid analogs [1]. This knowledge is essential for predicting pharmacokinetics and potential drug interactions. Catalposide is metabolized by human hepatocytes, liver S9 fractions, and intestinal microsomes into four specific metabolites: catalposide sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and catalposide glucuronide (M4) [1]. Furthermore, the specific enzymes responsible for these biotransformations (SULTs, UGTs, and CESs) have been identified, allowing for predictions of inter-individual variability [2]. In contrast, such detailed metabolic maps are often lacking for related compounds like aucubin, making catalposide a more predictable and scientifically robust choice for in vivo and translational studies.

Pharmacokinetics Drug Metabolism Stability

Lack of Direct Peroxynitrite Scavenging: A Specific Negative Differentiator

A study evaluating peroxynitrite (ONOO−) scavenging activity of glycosides isolated from Catalpa ovata found that catalposide was specifically inactive in this assay, in contrast to many other co-occurring iridoids [1]. Among the isolates, catalposide (compound 6) and 6-O-veratroyl catalpol (compound 9) were the only compounds that did not scavenge peroxynitrite, while twelve other compounds showed potent activity with IC50 values ranging from 0.14 to 2.2 μM [1]. This finding is a critical differentiator, highlighting that catalposide's biological effects are not mediated through a direct antioxidant mechanism against this specific reactive nitrogen species, but rather through other pathways like NF-κB inhibition [2].

Oxidative Stress Peroxynitrite Selectivity

Recommended Research and Industrial Applications for Catalposide Based on Evidence-Based Differentiation


Targeted Inflammation Research: Elucidating NF-κB Pathway Mechanisms

Researchers investigating the NF-κB signaling pathway and its role in inflammatory diseases will find catalposide to be a superior molecular probe compared to other iridoid glycosides. Its established and potent inhibition of NF-κB (p65) activation and downstream cytokine (TNF-α, IL-1β, IL-6) production in macrophages provides a reliable and specific tool for in vitro and in vivo studies of inflammatory bowel disease, arthritis, and other inflammatory conditions [1]. Its lack of direct peroxynitrite scavenging activity ensures that observed effects are primarily due to pathway modulation, not simple antioxidant action [2].

Cancer Pharmacology and Lead Optimization Studies

Catalposide's unique cytotoxic profile against specific cancer cell lines (e.g., Hep-2, RD) [1] makes it a valuable compound for oncology-focused research programs. Unlike the inactive analogs catalpol and aucubin, catalposide serves as a starting point for SAR studies aimed at developing novel anticancer agents. Its distinct activity profile allows research teams to explore iridoid-based scaffolds for therapeutic development in cancers where current treatments are inadequate [2].

ADME and Drug-Drug Interaction (DDI) Studies with Iridoids

Catalposide is an ideal candidate for preclinical pharmacokinetic and DDI studies due to its well-characterized metabolic fate [1]. The identification of specific enzymes (SULTs, UGTs, CESs) involved in its metabolism allows for the rational design of studies to predict and mitigate inter-individual variability in drug exposure and potential for adverse interactions with co-administered drugs [2]. This level of detail is often missing for other iridoids, making catalposide the more predictable and scientifically sound choice for translational research [3].

Quality Control Marker for Botanical Standardization

For quality control and standardization of herbal preparations derived from Catalpa and Veronica species, catalposide serves as a reliable and quantifiable marker compound [1]. Its distinct chemical structure and bioactivity profile ensure it is a more specific indicator of the desired therapeutic properties of the botanical material than more ubiquitous iridoids like catalpol. Analytical methods such as HPLC-MS are established for its detection and quantification in plant extracts, supporting batch-to-batch consistency in nutraceutical and phytopharmaceutical manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catalposide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.